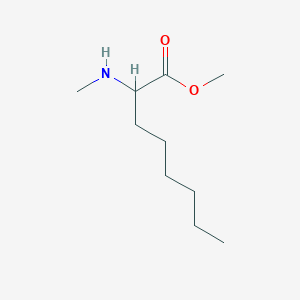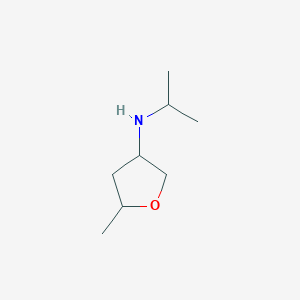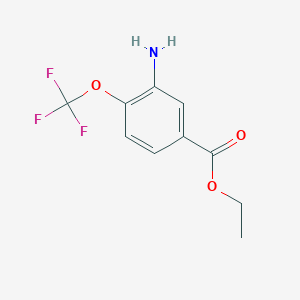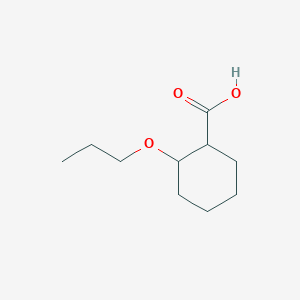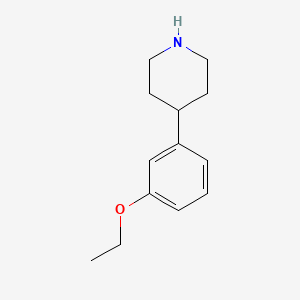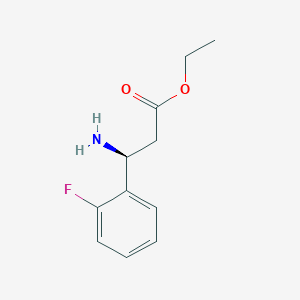
ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid esters This compound is characterized by the presence of an amino group, a fluorophenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3S)-3-amino-3-(2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3S)-3-amino-3-phenylpropanoate: Lacks the fluorine atom, resulting in different chemical properties.
Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate: The fluorine atom is positioned differently, affecting its reactivity and interactions.
Uniqueness
Ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
ethyl (3S)-3-amino-3-(2-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |
Clé InChI |
IBFWPUOXJBELLB-JTQLQIEISA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=CC=CC=C1F)N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





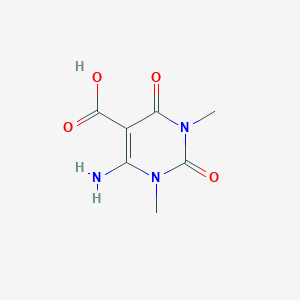
![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)
![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)
